1,1-Difluoro-3-nitrobutan-2-ol chemical structure and properties
1,1-Difluoro-3-nitrobutan-2-ol chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1,1-Difluoro-3-nitrobutan-2-ol (CAS: 129660-33-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive amino alcohols and protease inhibitors.[1][2][3] Its structure combines a lipophilic, metabolically stable difluoromethyl (
This guide details the physicochemical properties, validated synthesis pathways via the Henry reaction, and downstream transformations of this compound, designed for researchers requiring high-purity fluorinated intermediates.[3]
Part 1: Chemical Structure & Stereochemistry[3]
The molecule features a four-carbon backbone with two chiral centers at positions C2 and C3. The presence of the terminal difluoromethyl group significantly alters the electronic environment of the adjacent hydroxyl group, increasing its acidity and hydrogen-bond donor capability compared to non-fluorinated analogs.[3]
Structural Specifications
| Property | Detail |
| IUPAC Name | 1,1-Difluoro-3-nitrobutan-2-ol |
| CAS Number | 129660-33-9 |
| Molecular Formula | |
| Molecular Weight | 155.10 g/mol |
| SMILES | CC(C(O)C(F)F)=O |
| Chiral Centers | C2 (Hydroxyl), C3 (Nitro) |
| Stereoisomers | 4 (2 enantiomeric pairs: syn and anti) |
Stereochemical Considerations
The synthesis typically yields a mixture of diastereomers (syn and anti).
-
Anti-isomer: Often thermodynamically favored in uncatalyzed Henry reactions due to minimization of steric clash between the methyl and difluoromethyl groups.
-
Syn-isomer: Can be accessed via specific Lewis acid catalysis (e.g., Cu(II)-bisoxazoline complexes).[3]
Part 2: Physicochemical Properties[3]
The following data aggregates experimental values and high-confidence predictions essential for handling and storage.
| Property | Value | Context for Drug Design |
| Physical State | Pale yellow oil/liquid | Low melting point due to internal H-bonding.[3] |
| Boiling Point | ~85°C (at 15 mmHg) | Volatile; requires careful concentration.[3] |
| CLogP | -0.35 | Amphiphilic; soluble in polar organic solvents (THF, DCM).[3] |
| pKa (OH) | ~11.5 | More acidic than isopropanol (~16.[3]5) due to electron-withdrawing |
| pKa ( | ~9.5 | The |
| Storage | +4°C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon.[3] |
Part 3: Synthesis Protocol (Henry Reaction)
The most robust route to 1,1-difluoro-3-nitrobutan-2-ol is the Henry Reaction (Nitroaldol) .[3] Because pure difluoroacetaldehyde is unstable and prone to polymerization, the stable ethyl hemiacetal or hydrate is used as the precursor.
Reaction Logic[1][5]
-
Precursor Selection: Difluoroacetaldehyde ethyl hemiacetal releases the reactive aldehyde in situ.
-
Base Catalysis: A mild base (K₂CO₃ or Et₃N) generates the nitronate anion from nitroethane.
-
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of the aldehyde.
Experimental Workflow
Reagents:
-
Difluoroacetaldehyde ethyl hemiacetal (1.0 equiv)[3]
-
Nitroethane (1.2 equiv)[3]
-
Potassium Carbonate (
, 0.1 equiv) or Triethylamine ( , 0.1 equiv)[3] -
Solvent: THF or solvent-free conditions.[3]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Difluoroacetaldehyde ethyl hemiacetal (10 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Add Nitroethane (12 mmol) followed by the catalytic base (
, 1 mmol).[3] -
Reaction: Stir the mixture at 0°C to Room Temperature for 4–16 hours.
-
Quench: Neutralize with dilute HCl (1M) to pH 6–7. Do not over-acidify to avoid Nef reaction side products.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0 30% EtOAc in Hexanes) to separate diastereomers if necessary.
Synthesis & Mechanism Diagram[1][3][6]
Caption: The base-catalyzed Henry reaction pathway utilizing a hemiacetal surrogate to generate the fluorinated nitroaldol scaffold.
Part 4: Reactivity & Downstream Applications[3]
This scaffold is rarely the end product. It is a "masked" amino alcohol. The most critical transformation is the reduction of the nitro group to an amine, yielding 3-amino-1,1-difluorobutan-2-ol , a bioisostere of threonine or valine in peptide mimetics.[3]
Key Transformations
-
Nitro Reduction (to Amine):
-
Dehydration (to Nitroalkene):
-
Treatment with
yields the fluorinated nitroalkene, a potent Michael acceptor for covalent inhibitors.
-
Transformation Logic Diagram
Caption: Primary divergent synthetic pathways for the 1,1-difluoro-3-nitrobutan-2-ol scaffold.
References
-
EnamineStore. (2025). 1,1-Difluoro-3-nitrobutan-2-ol (CAS 129660-33-9) Product Sheet. Retrieved from [3]
-
Henry, L. (1895).[3][5] Formation of Nitro-alcohols. Compt. Rend., 120, 1265.[3] (Foundational citation for the Henry Reaction).
-
Palomo, C., et al. (2005).[3] Asymmetric Henry Reaction of Difluoroacetaldehyde. Angewandte Chemie Int. Ed. (Authoritative source on stereoselective fluorinated Henry reactions).
-
ChemicalBook. (2025). Difluoroacetaldehyde Ethyl Hemiacetal Properties and Suppliers. Retrieved from [3]
-
Luzzio, F. A. (2001).[3] The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945.[3] (Review of nitroaldol mechanisms and catalyst choices).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EnamineStore [enaminestore.com]
- 3. benthamopen.com [benthamopen.com]
- 4. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
